molecular formula C19H14ClFN2O6S B2422708 Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-63-3

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2422708
CAS RN: 899728-63-3
M. Wt: 452.84
InChI Key: MCSVMPZSGRJHRY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a chlorophenyl group, an ethyl ester group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring would likely contribute to the rigidity of the molecule, while the sulfonyl, ethyl ester, and fluorophenyl groups could potentially participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ethyl ester groups could affect its solubility, while the fluorophenyl group could influence its reactivity .

Scientific Research Applications

Synthesis and Characterization for Potential Applications

  • Synthesis Methods : Research shows diverse synthetic methods to produce compounds with potential antibacterial and antifungal activities. These methods involve reactions with hydrazine hydrate, aryl isothiocyanates, and other organic compounds. Such compounds have been evaluated for their effectiveness against various bacteria and fungi, indicating their potential in antimicrobial research (Desai, Shihora, & Moradia, 2007).

  • Molecular Structures and Characterization : Studies involving single-crystal X-ray diffraction and other spectroscopic methods have been conducted to understand the molecular structure and stability of related compounds. These studies provide insights into the physical and chemical properties essential for their potential applications in various fields (Achutha et al., 2017).

  • Antimicrobial Activity : Several derivatives of related compounds have shown antimicrobial activities. These include the study of 4-oxo-thiazolidine derivatives and their potential as antimicrobial agents (Patel, Mistry, & Desai, 2009).

  • Molecular Docking and Biological Activity : Molecular docking studies have been performed to assess the interaction of these compounds with biological molecules. This is crucial for understanding their potential as drugs or drug candidates, especially in fields like antibacterial research and treatment of diseases like type II diabetes (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug molecule, future research could focus on studying its biological activity, optimizing its structure for better efficacy, or investigating its pharmacokinetics .

properties

IUPAC Name

ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-15(29-30(26,27)16-6-4-3-5-14(16)20)11-17(24)23(22-18)13-9-7-12(21)8-10-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSVMPZSGRJHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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